molecular formula C20H18ClN3O2 B15000088 1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B15000088
M. Wt: 367.8 g/mol
InChI Key: LMQDZLPSCYBUQS-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-chlorophenyl group and an indole moiety, making it a subject of study for its diverse chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts to ensure selective substitution.

    Attachment of the Indole Moiety: The indole group is introduced via nucleophilic substitution reactions, often using indole derivatives and appropriate amines.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents leading to substituted products.

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in a diverse array of derivatives with varying properties.

Scientific Research Applications

1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has found applications in several scientific domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. Its indole moiety allows it to interact with various biological receptors, potentially modulating signaling pathways and exerting pharmacological effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate its full range of activities.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione stands out due to its unique combination of a pyrrolidine-2,5-dione core with a 4-chlorophenyl and indole group. Similar compounds include:

    1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Another chlorinated aromatic compound with different functional groups.

    1-(4-chlorophenyl)-3-(1H-indol-3-yl)propan-1-one: A structurally related compound with variations in the core structure and substituents.

These comparisons highlight the distinct chemical and biological properties of this compound, making it a valuable compound for further study and application.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H18ClN3O2/c21-14-5-7-15(8-6-14)24-19(25)11-18(20(24)26)22-10-9-13-12-23-17-4-2-1-3-16(13)17/h1-8,12,18,22-23H,9-11H2

InChI Key

LMQDZLPSCYBUQS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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